Cyclopropylidenemethanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

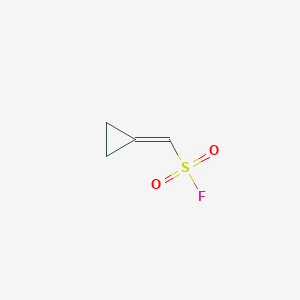

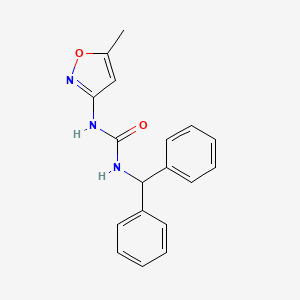

Cyclopropylidenemethanesulfonyl fluoride is a chemical compound with the CAS Number: 1909317-04-9 . It has a molecular weight of 136.15 and its IUPAC name is this compound .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

科学的研究の応用

Phase Transfer Catalysis and Benzylic Fluorination

One application involves the use of cyclopropenium ion as a phase transfer catalyst for benzylic fluorination, leading to high yields. The mechanism involves in situ derived cyclopropenium fluoride complexes, with their existence supported by spectroscopic evidence and density functional theory calculations (Dempsey et al., 2018).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

Another study highlights a novel, environmentally benign electrochemical approach to prepare sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method displays a broad substrate scope and eliminates the need for additional oxidants or catalysts (Laudadio et al., 2019).

Development of Anhydrous Tetraalkylammonium Fluoride Salts

Research has also focused on the in situ generation of anhydrous fluoride salts for nucleophilic aromatic substitution (SNAr) reactions. Various combinations of nucleophiles and fluorine-containing electrophiles have been shown to be effective for this transformation (Cismesia et al., 2017).

Visible-Light-Mediated Synthesis of Aliphatic Sulfonyl Fluorides

A study presents a visible-light-mediated decarboxylative fluorosulfonylethylation method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids. This metal-free approach allows for rapid, diverse modifications of amino acids, peptides, and drugs, expanding the toolkit for sulfonyl fluoride compound libraries (Xu et al., 2019).

Nucleophilic Fluorination with Aqueous Bifluoride

Furthermore, the nucleophilic fluorination of sulfonyl chlorides, acyl chlorides, and alkyl sulfonates with potassium bifluoride has been explored, showcasing a high selectivity and efficiency under specific catalytic conditions (Talko & Barbasiewicz, 2018).

Radical Approaches to Fluorosulfonylation

Radical fluorosulfonylation methods have been developed for creating alkenylsulfonyl fluorides from alkenes and alkynes, highlighting a new avenue for synthesizing compounds with potential applications in drug discovery and chemical biology (Nie et al., 2021).

将来の方向性

特性

IUPAC Name |

cyclopropylidenemethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDPHLCMMAHZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2809174.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2809175.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2809182.png)

![1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2809183.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2809185.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2809187.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2809189.png)

![1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide](/img/structure/B2809190.png)